molecular formula C4H6BrN3O2S B2829837 5-bromo-1-methyl-1H-pyrazole-4-sulfonamide CAS No. 1334620-45-9

5-bromo-1-methyl-1H-pyrazole-4-sulfonamide

Cat. No. B2829837
CAS RN: 1334620-45-9
M. Wt: 240.08
InChI Key: IJIVJCJPIKYXSM-UHFFFAOYSA-N
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Description

5-bromo-1-methyl-1H-pyrazole-4-sulfonamide is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. This compound has been synthesized using different methods and has been studied extensively for its mechanism of action, biochemical and physiological effects, and future directions.

Mechanism of Action

The mechanism of action of 5-bromo-1-methyl-1H-pyrazole-4-sulfonamide involves the inhibition of CAIX. CAIX is an enzyme that is overexpressed in many types of cancer cells and is involved in the regulation of pH in tumors. Inhibition of CAIX leads to a decrease in pH in tumors, which can result in tumor cell death. This compound has also been found to inhibit the production of pro-inflammatory cytokines by inhibiting the activation of NF-κB.
Biochemical and Physiological Effects:
5-bromo-1-methyl-1H-pyrazole-4-sulfonamide has been found to have several biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells in vitro and in vivo. This compound has also been found to have anti-inflammatory properties and has been shown to reduce inflammation in animal models.

Advantages and Limitations for Lab Experiments

The advantages of using 5-bromo-1-methyl-1H-pyrazole-4-sulfonamide in lab experiments include its potent inhibition of CAIX and its anti-inflammatory properties. However, the limitations of using this compound include its potential toxicity and its limited solubility in aqueous solutions.

Future Directions

There are several future directions for the study of 5-bromo-1-methyl-1H-pyrazole-4-sulfonamide. One direction is to further explore its potential as a cancer therapy. Another direction is to investigate its potential as an anti-inflammatory agent. Additionally, the development of more efficient synthesis methods and the optimization of its pharmacological properties are also areas of future research.

Synthesis Methods

The synthesis of 5-bromo-1-methyl-1H-pyrazole-4-sulfonamide has been reported using different methods. One of the methods involves the reaction of 5-bromo-1-methyl-1H-pyrazole with chlorosulfonic acid followed by the addition of ammonia. Another method involves the reaction of 5-bromo-1-methyl-1H-pyrazole with sulfuric acid and then with ammonia. Both methods produce the desired compound in good yields.

Scientific Research Applications

5-bromo-1-methyl-1H-pyrazole-4-sulfonamide has been studied for its potential applications in various fields of scientific research. It has been found to be a potent inhibitor of carbonic anhydrase IX (CAIX), which is a potential target for cancer therapy. This compound has also been studied for its anti-inflammatory properties and has been found to inhibit the production of pro-inflammatory cytokines.

properties

IUPAC Name

5-bromo-1-methylpyrazole-4-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6BrN3O2S/c1-8-4(5)3(2-7-8)11(6,9)10/h2H,1H3,(H2,6,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJIVJCJPIKYXSM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C(C=N1)S(=O)(=O)N)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6BrN3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-bromo-1-methyl-1H-pyrazole-4-sulfonamide

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